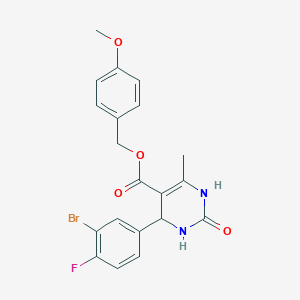![molecular formula C16H15ClN2O4 B11635542 4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide](/img/structure/B11635542.png)
4-chloro-N'-{[(3,4-dimethoxyphenyl)carbonyl]oxy}benzenecarboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺是一种有机化合物,其结构复杂,包含氯取代的苯环、羧酰胺基团和二甲氧基苯基部分。
准备方法
合成路线和反应条件
4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺的合成通常涉及多个步骤:
起始原料: 合成从4-氯苯甲酸和3,4-二甲氧基苯甲酰氯开始。
中间体形成: 4-氯苯甲酸首先在回流条件下用亚硫酰氯 (SOCl₂) 转化为相应的酰氯。
偶联反应: 然后在三乙胺 (TEA) 等碱的存在下,将酰氯与 3,4-二甲氧基苯甲酰氯反应,形成酯中间体。
酰胺化: 酯中间体与氢氧化铵 (NH₄OH) 酰胺化,形成最终产物 4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺。
工业生产方法
在工业环境中,该化合物的生产将涉及类似的步骤,但规模更大,并针对产量和纯度进行优化。连续流动反应器和自动化系统可能用于确保一致的反应条件和高效的生产。
化学反应分析
反应类型
氧化: 该化合物可以发生氧化反应,特别是在甲氧基基团处,导致形成醌类化合物。
还原: 还原反应可以针对硝基,将其转化为胺。
取代: 氯原子可以在亲电芳香取代反应中被亲核试剂取代。
常见试剂和条件
氧化: 可以使用高锰酸钾 (KMnO₄) 或三氧化铬 (CrO₃) 等试剂。
还原: 常见的还原剂包括氢化锂铝 (LiAlH₄) 和钯催化剂存在的氢气 (H₂)。
取代: 通常使用甲醇钠 (NaOCH₃) 或乙醇钠 (NaOEt) 等亲核试剂。
主要产物
氧化: 醌类和其他氧化衍生物。
还原: 胺类和还原的芳香化合物。
取代: 取决于所用亲核试剂的各种取代芳香化合物。
科学研究应用
化学
在有机合成中,4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺用作更复杂分子的构建块。
生物学
该化合物潜在的生物活性在药物发现中引起人们的兴趣。它可能表现出酶抑制或受体结合等特性,使其成为进一步药理学研究的候选者。
医药
在药物化学中,该化合物的衍生物正在探索其治疗潜力。它们可能在开发治疗癌症、感染和炎症等疾病的新药方面发挥先导化合物的作用。
工业
在材料科学行业,由于其结构特性,该化合物可用于开发新型聚合物和先进材料。
作用机制
4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺发挥作用的机制取决于其与特定分子靶标的相互作用。例如,它可以通过与活性位点结合来抑制酶,或通过充当激动剂或拮抗剂来调节受体活性。所涉及的途径可能包括信号转导级联、基因表达调节和代谢过程。
相似化合物的比较
类似化合物
4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺: 与其他氯取代的苯衍生物和二甲氧基苯基化合物具有相似性。
4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺: 可以与 4-氯苯甲酰胺和 3,4-二甲氧基苯甲酰胺等化合物进行比较。
独特性
4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺的独特性在于其结合的结构特征,赋予其特定的化学反应性和潜在的生物活性。其双功能基团允许进行多种化学修饰和应用。
通过了解 4-氯-N'-{[(3,4-二甲氧基苯基)羰基]氧基}苯甲酰胺的合成、反应、应用和机制,研究人员可以进一步探索其在各种科学和工业领域的潜力。
属性
分子式 |
C16H15ClN2O4 |
|---|---|
分子量 |
334.75 g/mol |
IUPAC 名称 |
[(Z)-[amino-(4-chlorophenyl)methylidene]amino] 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C16H15ClN2O4/c1-21-13-8-5-11(9-14(13)22-2)16(20)23-19-15(18)10-3-6-12(17)7-4-10/h3-9H,1-2H3,(H2,18,19) |
InChI 键 |
LWUNICHTUITLRT-UHFFFAOYSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)Cl)\N)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)Cl)N)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(3-Bromophenyl)-2-(propylsulfanyl)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclohexan]-4-one](/img/structure/B11635468.png)
![6-iodo-3-(3-nitrophenyl)-2-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]quinazolin-4(3H)-one](/img/structure/B11635470.png)

![8-Allyl-9-methylsulfanyl-5,8-dihydro-6H-11-thia-8,10-diaza-benzo[a]fluoren-7-one](/img/structure/B11635476.png)
![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B11635478.png)

![N-(4-Chlorophenyl)-5-cyano-6-({[(3,4-dichlorophenyl)carbamoyl]methyl}sulfanyl)-2-methyl-1,4-dihydro-[4,4'-bipyridine]-3-carboxamide](/img/structure/B11635492.png)
![Methyl 2-[2-[(4-bromophenyl)sulfonyl]ethyl]-1H-benzimidazole-1-acetate](/img/structure/B11635494.png)
![(2E)-5-(4-ethoxybenzyl)-2-[(2E)-(1-phenylethylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11635501.png)
![Ethyl 6-methoxy-4-[(3-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11635507.png)


![3-{(Z)-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11635524.png)
![3-(4-Butoxy-benzylsulfanyl)-5-ethyl-4H-[1,2,4]triazole](/img/structure/B11635534.png)
